Fructose-alanine-13C6

Food Chemistry Analytical Chemistry Stable Isotope Dilution Assay

Accurate quantitation of Maillard reaction Amadori products in complex matrices is hindered by analyte loss and matrix effects. Fructose-alanine-13C6 (CAS 1083053-41-1) overcomes these limitations as an optimal isotope dilution internal standard. • Achieves quantitation precision with SD as low as ±2% and LODs down to 0.1 μg/kg. • Enables isotopic tracking of fructosylalanine-specific melanoidin formation pathways. • Corrects for extraction variability in tobacco, food, and fermented matrix analyses. Ideal for food chemistry, tobacco research, and thermal processing studies.

Molecular Formula C9H17NO7
Molecular Weight 257.19 g/mol
Cat. No. B12369100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-alanine-13C6
Molecular FormulaC9H17NO7
Molecular Weight257.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C9H17NO7/c1-4(9(16)17)10-2-5(12)7(14)8(15)6(13)3-11/h4,6-8,10-11,13-15H,2-3H2,1H3,(H,16,17)/t4-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1
InChIKeyMJRIHYBPSWPPOI-LAWNBIMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-alanine-13C6: Isotope-Labeled Amadori Compound for Maillard Reaction Tracking and Food/Tobacco Research


Fructose-alanine-13C6 (CAS: 1083053-41-1) is a stable isotope-labeled Amadori compound, specifically the 13C6 isotopologue of fructosylalanine (Fru-Ala) . It is an aroma precursor formed in the initial phase of the Maillard reaction (MR) between fructose and alanine . As a labeled internal standard, it enables precise quantitation of native fructosylalanine in complex matrices via LC-MS/MS, overcoming limitations of external calibration [1]. The compound is primarily utilized in food chemistry and tobacco research to study non-enzymatic browning, flavor development, and thermal processing effects .

Labeled internal standard for stable isotope dilution LC-MS/MS
Enables trace-level Amadori compound quantitation in complex food and tobacco matrices
Supports Maillard reaction pathway tracking and melanoidin formation studies

Why Fructose-alanine-13C6 Cannot Be Replaced by Unlabeled Fructose-alanine or Other Amadori Isotopologues


The substitution of Fructose-alanine-13C6 with unlabeled fructosylalanine or other 13C-labeled Amadori compounds (e.g., Fru-Val-13C6, Fru-Leu-13C6) introduces critical analytical and biological confounders. Unlabeled material cannot serve as an internal standard for isotope dilution mass spectrometry, a prerequisite for correcting analyte loss during sample workup and achieving high-precision quantitation with standard deviations as low as ±2% [1]. Furthermore, different Amadori compounds exhibit distinct reactivity profiles in Maillard cascades: melanoidins derived from fructosylalanine contain approximately twice the nitrogen content compared to those from glucose/alanine systems, resulting in higher UV/Vis absorption [2]. Using an alternative labeled Amadori compound would compromise both quantitative accuracy and the ability to track specific metabolic or chemical pathways unique to the alanine-derived fructosamine structure.

Unlabeled analog
Cannot serve as an internal standard for isotope dilution MS, leaving analyte losses uncorrected and lowering quantitative precision.
Alternative Amadori isotopologues
Different reactivity in Maillard cascades (e.g., melanoidin nitrogen content and UV/Vis absorption) would misrepresent browning kinetics and pathway divergence.

Quantitative Differentiation Evidence: Fructose-alanine-13C6 vs. Unlabeled Analogs and In-Class Alternatives


Isotope Dilution LC-MS/MS Precision: Fructose-alanine-13C6 Enables Sub-±2% RSD Quantitation Unattainable with Unlabeled Standards

The use of Fructose-alanine-13C6 as an internal standard in stable isotope dilution assays (SIDA) with LC-MS/MS enables quantitation of Amadori compounds with standard deviations as low as ±2% for analytes in complex matrices like wheat beer [1]. In contrast, external calibration methods—commonly employed with unlabeled standards—fail to account for analyte losses during sample workup, leading to systematic underestimation and reduced precision [1]. This precision is class-typical for 13C6-labeled Amadori isotopologues but unattainable with the native, unlabeled compound.

SIDA Precision
Class-level inference
±2% RSD
In wheat beer matrix via LC-MS/MS
Supports high-precision quantitation in food research
vs. external calibration, which lacks workup-loss correction
Food Chemistry Analytical Chemistry Stable Isotope Dilution Assay

Melanoidin Nitrogen Content: Fructosylalanine-Derived Polymers Contain Twice the Nitrogen of Glucose/Alanine-Derived Melanoidins

Melanoidins formed at 160°C from the Amadori rearrangement product fructosylalanine contain about twice as much nitrogen as melanoidins formed directly from d-glucose and l-alanine (Glc/Ala) under identical conditions [1]. Consequently, fructosylalanine-derived melanoidins exhibit higher UV/Vis absorption and a more intense color [1]. The Glc/Ala system produces melanoidins richer in sugar degradation products with smaller conjugated double-bond networks, leading to lower absorption [1].

Melanoidin Nitrogen
Head-to-head
~2× higher nitrogen content
Higher UV/Vis absorption
Indicates divergent melanoidin pathway from fructosylalanine
Compared to glucose/alanine melanoidin at 160°C
Food Chemistry Maillard Reaction Melanoidin Characterization

Matrix-Specific Quantitation: Fructose-alanine-13C6 Enables Sub-μg/kg LODs in Starch and Oil, Superior to Non-Isotopic Methods

Using synthesized 13C6-labeled Amadori isotopologues as internal standards in SIDA-LC-MS/MS, the method achieves limits of detection (LOD) as low as 0.1 μg/kg for Amadori-phenylalanine in starch and 0.2 μg/kg in oil [1]. This represents a sensitivity benchmark for Amadori compound quantitation in lipid-rich and carbohydrate-rich matrices. Non-isotopic methods (e.g., external calibration) typically exhibit higher LODs due to matrix effects and analyte loss, though direct comparative LOD values are not reported in the same study.

Matrix LOD
Class-level inference
0.1 μg/kg in starch
0.2 μg/kg in oil
Enables ultra-trace Amadori monitoring in lipid/carbohydrate matrices
SIDA-LC-MS/MS; external calibration typically less sensitive
Analytical Chemistry Food Analysis Method Validation

Tobacco Matrix Validation: Fructose-alanine-13C6 as an Internal Standard Provides 105.8% Recovery with 3.97% RSD in HPLC/MS

In a validated HPLC/MS method for tobacco analysis, fructosylalanine (Fru-Ala) quantification using an in-house synthesized standard achieved a recovery of 105.8% with a relative standard deviation (RSD) of 3.97% [1]. The limit of detection for Fru-Ala in tobacco was determined to be 30.0 μg/g [1]. While this study used unlabeled Fru-Ala as the calibration standard, the availability of Fructose-alanine-13C6 enables the upgrade to isotope dilution methods, which would further reduce variability and improve accuracy by compensating for extraction efficiency and ion suppression.

Tobacco Method Validation
Supporting evidence
Recovery 105.8%
RSD 3.97%; LOD 30.0 μg/g
Established baseline HPLC/MS performance in tobacco leaf
Unlabeled Fru-Ala calibration; isotope dilution upgrade can improve accuracy
Tobacco Science Flavor Precursor Analysis HPLC-MS

Oxidative Browning Potential: Fructose-alanine Induces Significant Browning, Distinguished from Other Amadori Compounds by Amino Acid Promoter Effects

Amadori compounds, including fructose-alanine, exhibit remarkable browning in the presence of oxygen and iron (Fe2+), but darkened very little without oxygen or iron [1]. Specifically, amino acids were shown to promote the oxidative browning of Amadori compounds [1]. In soy sauce, fructose-alanine was identified at a concentration of approximately 0.3 mM, distinct from fructose-valine (1.2 mM), fructose-isoleucine (1.3 mM), and fructose-leucine (1.5 mM) [1]. This differential abundance and the specific promotion by free amino acids underscore that browning kinetics are compound-specific and cannot be generalized across the Amadori class.

Oxidative Browning
Cross-study comparable
Fru-Ala ~0.3 mM in soy sauce
4- to 5-fold lower than Fru-Leu
Compound-specific kinetics require exact isotopologue for accurate browning modeling
Fe2+/O2-dependent; amino acid promoters enhance browning
Food Browning Oxidative Stability Soy Sauce Chemistry

Optimal Application Scenarios for Fructose-alanine-13C6 Based on Quantitative Evidence


Precision Quantitation of Amadori Compounds in Thermally Processed Foods via Isotope Dilution LC-MS/MS

Fructose-alanine-13C6 serves as an optimal internal standard for stable isotope dilution assays (SIDA) coupled with LC-MS/MS. As demonstrated by Meitinger et al., 13C6-labeled Amadori isotopologues enable quantitation with standard deviations as low as ±2% and LODs down to 0.1 μg/kg in starch [1]. This application is critical for monitoring the extent of thermal processing (e.g., in spray-dried milk, dried fruits, and roasted cocoa) where Amadori compounds are used as markers of heat load [1].

Mechanistic Studies of Divergent Melanoidin Formation Pathways in Food Browning

The use of Fructose-alanine-13C6 as a tracer is essential for distinguishing the unique melanoidin formation pathway from fructosylalanine versus the glucose/alanine reaction. Mohsin et al. showed that fructosylalanine-derived melanoidins contain approximately twice the nitrogen content and exhibit higher UV/Vis absorption compared to Glc/Ala-derived melanoidins [2]. 13C6-labeled Fructose-alanine allows researchers to isotopically track the incorporation of the intact Amadori backbone into polymeric melanoidins, providing direct evidence for pathway divergence that cannot be obtained with unlabeled material.

Quantitative Analysis of Flavor Precursors in Tobacco Leaf and Cigarette Smoke

Fructose-alanine-13C6 can be employed to upgrade existing HPLC/MS methods for tobacco analysis to isotope dilution protocols. Zhai et al. validated an HPLC/MS method for Fru-Ala in tobacco with 105.8% recovery and 3.97% RSD using unlabeled standards [3]. Substitution with Fructose-alanine-13C6 as an internal standard would correct for matrix effects and extraction variability, enabling more accurate assessment of flavor precursor content across different tobacco varieties and processing conditions, which is directly relevant to cigarette sensory quality control.

Investigating Oxidative Browning Kinetics in Fermented Foods (Soy Sauce, Miso)

Fructose-alanine-13C6 can be used to precisely quantify the oxidative browning kinetics of the alanine-derived Amadori compound in complex fermented matrices. Hashiba identified fructose-alanine at ~0.3 mM in soy sauce and demonstrated that amino acids promote oxidative browning [4]. Using the 13C6-labeled isotopologue as an internal standard enables researchers to deconvolute the contribution of fructose-alanine to overall browning from other co-occurring Amadori species (e.g., Fru-Val, Fru-Leu), facilitating accurate shelf-life prediction and quality optimization for soy sauce and miso products.

Application
Selection Property
Validation Focus
Precision quantitation in thermally processed foods
SIDA-LC-MS/MS compatibility
Precision (RSD) and limit of detection in food matrices
Mechanistic melanoidin pathway studies
Isotopic tracking of Amadori backbone
Nitrogen incorporation and UV/Vis absorption endpoints
Tobacco flavor precursor analysis
Matrix-effect correction via ISTD
Recovery and reproducibility in tobacco matrix
Oxidative browning kinetics in fermented foods
Compound-specific browning kinetics
Concentration dynamics and browning contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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